

Application Notes and Protocols for NA-931 (NA-2)

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Compound of Interest

Compound Name: NA-2

Cat. No.: B1193178

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Disclaimer: The following information pertains to NA-931, a compound that has recently completed Phase 2 clinical trials. It is presumed that the user's query for "NA-2" refers to the Phase 2 status of this drug. The protocols described are representative examples based on standard biomedical research practices and are intended for research purposes only. Specific protocols for the proprietary compound NA-931 are not publicly available.

Introduction

NA-931 is a first-in-class, orally administered, small molecule quadruple agonist targeting the Insulin-like Growth Factor-1 (IGF-1), Glucagon-like Peptide-1 (GLP-1), Glucose-dependent Insulinotropic Polypeptide (GIP), and Glucagon receptors.[1][2] By simultaneously activating these four metabolic hormone pathways, NA-931 aims to restore metabolic balance, induce weight loss without significant muscle mass reduction, and improve glycemic control.[3] Phase 2 clinical trials have demonstrated its potential for the treatment of obesity and related comorbidities.[1][2]

Mechanism of Action

NA-931 functions by binding to and activating the receptors for IGF-1, GLP-1, GIP, and glucagon. This multi-target approach is designed to produce a synergistic effect on metabolism, leading to reduced appetite, increased satiety, improved insulin sensitivity, and enhanced energy expenditure.

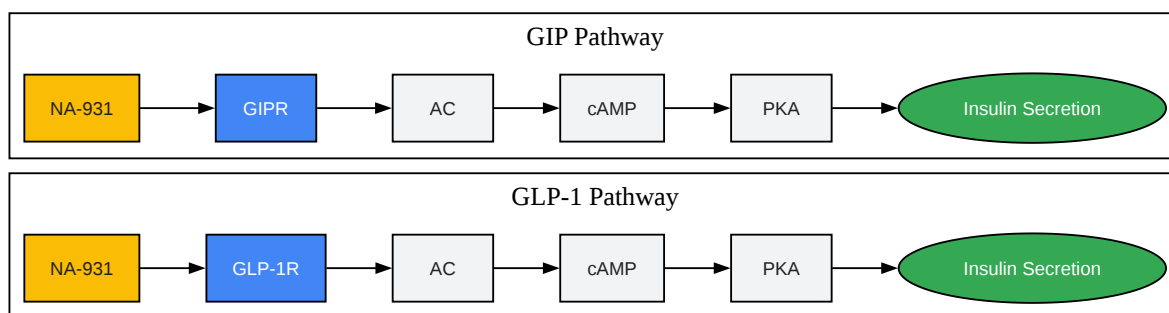
Signaling Pathways

The activation of each of the four target receptors by NA-931 initiates distinct downstream signaling cascades.



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Caption: IGF-1 Receptor Signaling Pathway.



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Caption: GLP-1 and GIP Receptor Signaling Pathways.



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Caption: Glucagon Receptor Signaling Pathway.

Dosage and Administration (Clinical Data)

The following data is derived from the Phase 2, 13-week, randomized, double-blind, placebo-controlled clinical trial of NA-931 in adults with obesity (BMI ≥ 30 kg/m²) or who are overweight (BMI ≥ 27 kg/m²) with at least one weight-related comorbidity.^{[1][2][3][4]}

Table 1: NA-931 Phase 2 Clinical Trial Dosage and Efficacy

Dosage	Mean Body Weight Reduction from Baseline	Body Weight Reduction Relative to Placebo
150 mg daily (oral)	Up to 14.8%	13.2%
Placebo	Not specified	N/A

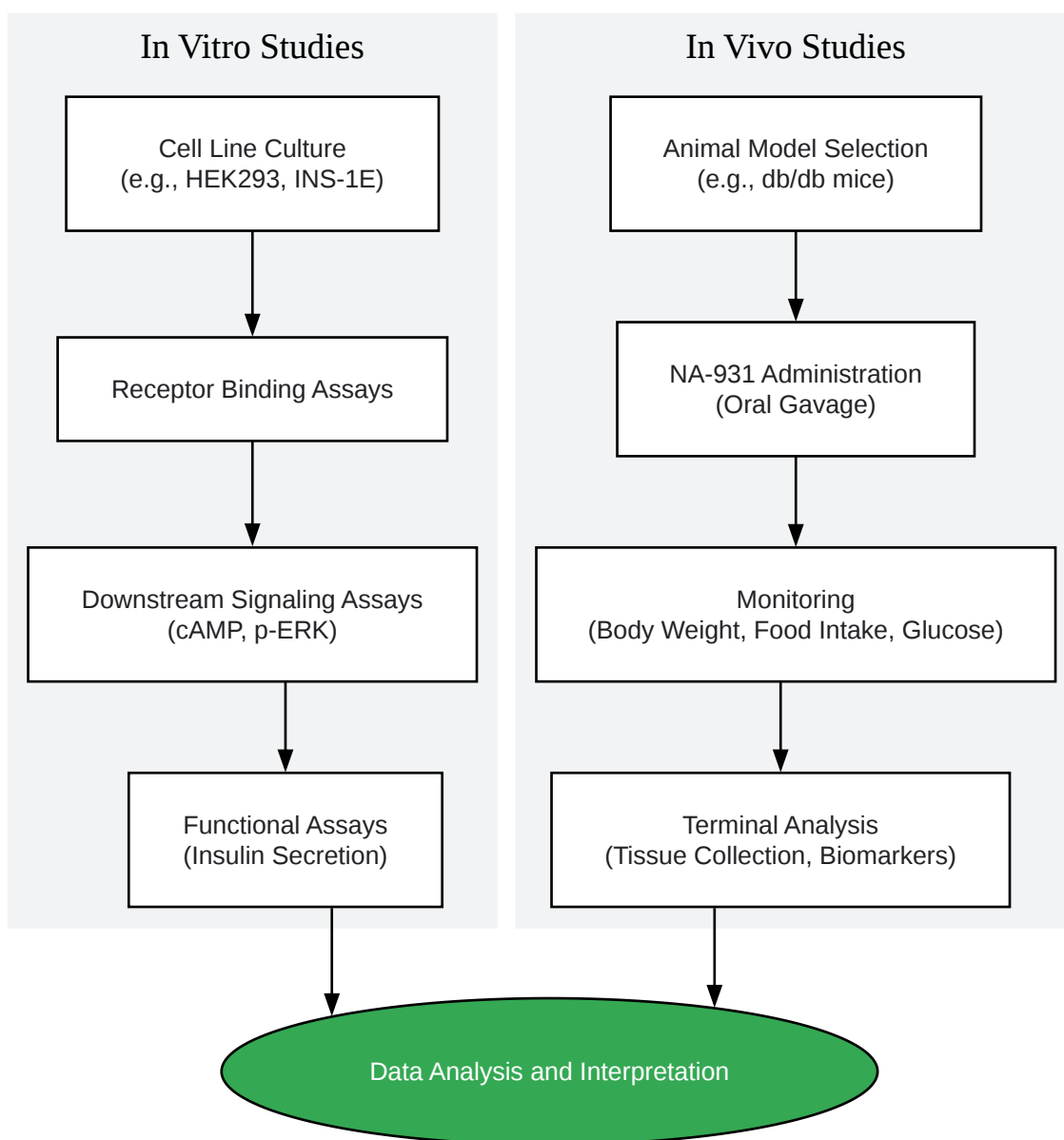
Table 2: NA-931 Phase 2 Clinical Trial Safety and Tolerability

Adverse Event	NA-931 Treatment Group	Placebo Group
Diarrhea	8.1%	3.2%
Mild Nausea and Vomiting	Reported as insignificant	Not specified

Experimental Protocols

The following are representative protocols for the in vitro and in vivo evaluation of NA-931.

Experimental Workflow



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Caption: General Experimental Workflow for NA-931.

In Vitro Protocol: Receptor Activation and Signaling Assay

Objective: To determine the potency and efficacy of NA-931 in activating the human IGF-1, GLP-1, GIP, and glucagon receptors and to quantify downstream signaling.

Materials:

- HEK293 cells stably expressing the human IGF-1, GLP-1, GIP, or glucagon receptor.
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- NA-931
- cAMP assay kit
- ERK1/2 phosphorylation assay kit
- 96-well plates

Procedure:

- Cell Culture: Culture the receptor-expressing HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
- Cell Seeding: Seed the cells into 96-well plates at a density of 5×10^4 cells per well and allow them to adhere overnight.
- Compound Preparation: Prepare a serial dilution of NA-931 in serum-free DMEM.
- Cell Treatment: Replace the culture medium with the NA-931 dilutions and incubate for the desired time (e.g., 30 minutes for cAMP, 15 minutes for p-ERK).
- Assay Performance:
 - cAMP Assay: For GLP-1, GIP, and glucagon receptor-expressing cells, lyse the cells and measure intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
 - p-ERK Assay: For IGF-1 receptor-expressing cells, fix the cells and perform an ELISA-based assay to measure the levels of phosphorylated ERK1/2.

- **Data Analysis:** Plot the response (cAMP concentration or p-ERK signal) against the log of the NA-931 concentration and fit the data to a four-parameter logistic equation to determine the EC50.

In Vivo Protocol: Efficacy Study in a Diet-Induced Obesity Mouse Model

Objective: To evaluate the effect of chronic oral administration of NA-931 on body weight, food intake, and glucose metabolism in a mouse model of diet-induced obesity (DIO).

Materials:

- Male C57BL/6J mice (8 weeks old)
- High-fat diet (60% kcal from fat)
- Standard chow diet
- NA-931
- Vehicle control (e.g., 0.5% methylcellulose)
- Oral gavage needles
- Metabolic cages
- Glucometer

Procedure:

- **Induction of Obesity:** Feed the mice a high-fat diet for 12-16 weeks to induce obesity. A control group will be maintained on a standard chow diet.
- **Group Allocation:** Randomize the DIO mice into treatment groups (e.g., vehicle, NA-931 at 10, 30, and 100 mg/kg).
- **Compound Administration:** Administer NA-931 or vehicle daily via oral gavage for a period of 4-8 weeks.

- Monitoring:
 - Measure body weight and food intake daily.
 - Perform an oral glucose tolerance test (OGTT) at baseline and at the end of the treatment period.
 - Monitor fasting blood glucose and insulin levels weekly.
- Terminal Procedures: At the end of the study, euthanize the animals and collect blood and tissues (e.g., liver, adipose tissue, pancreas) for biomarker analysis (e.g., lipid profile, gene expression).
- Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA with post-hoc tests) to compare the treatment groups to the vehicle control.

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